1-Indanone

Beschreibung

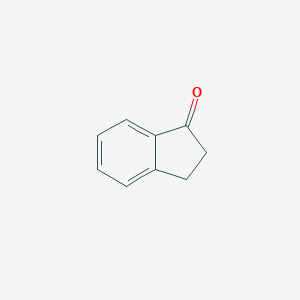

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXSIUBBGPHDDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058892 | |

| Record name | 1H-Inden-1-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Alfa Aesar MSDS], Solid | |

| Record name | 1-Indanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19372 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Indanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83-33-0, 30286-23-8 | |

| Record name | 1-Indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indenone, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030286238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Indanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7021Y717I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Indanone (CAS 83-33-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Indanone (CAS 83-33-0) is a versatile bicyclic ketone that serves as a crucial building block in organic synthesis and medicinal chemistry. Its rigid scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, spectral data, and safety information. Detailed experimental protocols for its synthesis and its application in the preparation of significant pharmaceutical agents are presented. Furthermore, this guide explores the biological activities associated with the indanone core, with a particular focus on neuroprotective mechanisms, illustrated through detailed signaling pathway diagrams.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 83-33-0 | [2] |

| Molecular Formula | C₉H₈O | [3] |

| Molecular Weight | 132.16 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 38-42 °C | |

| Boiling Point | 243-245 °C (at 760 mmHg) | |

| Density | 1.103 g/mL (at 25 °C) | |

| Flash Point | >110 °C | |

| Solubility | Water: 6.5 g/L; Soluble in organic solvents like ethanol and ether. |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~2.6-2.7 (m, 2H, -CH₂-), δ ~3.0-3.1 (m, 2H, -CH₂-), δ ~7.2-7.8 (m, 4H, Ar-H) | |

| ¹³C NMR (CDCl₃) | δ ~25.9 (CH₂), δ ~36.2 (CH₂), δ ~123.7 (Ar-CH), δ ~126.5 (Ar-CH), δ ~127.2 (Ar-CH), δ ~134.6 (Ar-CH), δ ~136.9 (Ar-C), δ ~153.2 (Ar-C), δ ~207.0 (C=O) | |

| Infrared (IR) | ~3031, 2925 cm⁻¹ (C-H stretch), ~1713-1719 cm⁻¹ (C=O stretch, strong) | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 132. Key Fragments: m/z 104, 103, 78, 77 |

Synthesis and Experimental Protocols

The most common and robust method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid or its derivatives.

General Workflow for this compound Synthesis

Caption: General experimental workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound via Friedel-Crafts Acylation of 3-Phenylpropionyl Chloride

This protocol describes the cyclization of 3-phenylpropionyl chloride using aluminum chloride as the Lewis acid catalyst.

Materials:

-

3-phenylpropionyl chloride (1.0 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction and purification.

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

-

Reagent Preparation: Dissolve 3-phenylpropionyl chloride in anhydrous DCM (to a concentration of approximately 0.2 M).

-

Catalyst Addition: Cool the flask to 0 °C using an ice-water bath. Add anhydrous AlCl₃ in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Maintain vigorous stirring.

-

Reaction: After the complete addition of AlCl₃, allow the reaction mixture to stir at 0 °C for 1 hour. Subsequently, remove the ice bath and let the mixture warm to room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed (typically 1-2 hours).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several important pharmaceuticals, including the anti-Parkinson's agent Rasagiline.

Synthesis of Rasagiline from this compound

The synthesis of Rasagiline from this compound involves a reductive amination followed by propargylation and resolution of the racemic mixture.

Caption: Synthetic pathway for Rasagiline starting from this compound.

Experimental Protocol: Reductive Amination of this compound with Propargylamine

This protocol outlines a one-pot synthesis of N-propargyl-1-aminoindane.

Materials:

-

This compound

-

Propargylamine

-

Sodium borohydride (NaBH₄)

-

Acetic acid

-

Potassium carbonate (K₂CO₃)

-

Water

-

Appropriate organic solvent (e.g., as specified in the reference)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a mixture of sodium borohydride and acetic acid in a solvent at a controlled temperature (e.g., 30-35 °C).

-

Addition of this compound: Add this compound to the reaction mixture and stir for a short period (5-10 minutes).

-

Addition of Propargylamine: Slowly add propargylamine to the mixture over several hours.

-

Reaction: Maintain stirring until the reaction is complete, as monitored by TLC or other appropriate analytical techniques.

-

Work-up: Cool the reaction mixture and add water. Adjust the pH to 7-8 with potassium carbonate.

-

Extraction: Heat the mixture with stirring, then allow the phases to separate. Collect the organic phase.

-

Isolation: Distill off the solvent from the organic phase under vacuum to obtain the crude N-propargyl-1-aminoindane. This racemic mixture then requires chiral resolution to isolate the desired (R)-enantiomer (Rasagiline).

Biological Activity and Signaling Pathways

The indanone scaffold is a core component of many compounds with significant neuroprotective properties. Derivatives of this compound have been shown to modulate key enzymes and signaling pathways involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Mechanisms of Neuroprotection

Indanone derivatives can exert their neuroprotective effects through multiple mechanisms, including:

-

Enzyme Inhibition: Inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) can increase the levels of crucial neurotransmitters in the brain.

-

Activation of Pro-Survival Pathways: Evidence suggests that indanone derivatives can activate intracellular signaling cascades such as the PI3K/Akt and ERK/MAPK pathways, which are known to promote cell survival and inhibit apoptosis.

Proposed Neuroprotective Signaling Pathways

Caption: Proposed neuroprotective signaling pathways activated by indanone derivatives.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE).

Table 3: Hazard and Safety Information for this compound

| Category | Information | Reference(s) |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat, and a respirator if dust is generated. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents. | |

| In case of Spillage | Sweep up the material, place it into a suitable clean, dry, closed container for disposal, and provide ventilation. |

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its straightforward synthesis, versatile reactivity, and the proven biological activities of its derivatives make it a valuable scaffold for drug discovery and development. The information presented in this guide, from fundamental properties to detailed experimental protocols and mechanistic insights, is intended to serve as a comprehensive resource for professionals working with this important chemical intermediate. As research continues, the full potential of the this compound core in developing novel therapeutics for a range of diseases, particularly neurodegenerative disorders, is yet to be fully realized.

References

1-Indanone as a versatile building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structural motif found in a plethora of natural products and synthetic molecules of significant biological and pharmaceutical importance.[1][2] Its prevalence in medicinal chemistry, particularly in the development of therapeutics for neurodegenerative diseases, cancer, and inflammatory conditions, has spurred the continuous evolution of synthetic strategies for its construction.[2][3][4] This technical guide provides a comprehensive overview of this compound as a versatile building block, detailing key synthetic methodologies, comparative quantitative data, and its role in the modulation of critical biological pathways.

Core Synthetic Strategies: An Overview

The construction of the this compound core primarily relies on the intramolecular cyclization of a suitable precursor. The choice of synthetic route is often dictated by the desired substitution pattern, substrate availability, and scalability. The most prominent and widely employed strategies include Friedel-Crafts acylation, Nazarov cyclization, and various transition-metal-catalyzed reactions.

Data Presentation: Comparative Analysis of Synthetic Methodologies

The following table summarizes the yields for various synthetic routes to 1-indanones, highlighting the influence of different catalysts and reaction conditions.

| Synthetic Route | Starting Material | Catalyst/Reagent | Reaction Conditions | Product | Yield (%) |

| Intramolecular Friedel-Crafts Acylation | |||||

| 3-Phenylpropionic acid chloride | Aluminum chloride | Benzene | This compound | 90 | |

| 3-Arylpropionic acids | Triflic acid (TfOH) | CH₂Cl₂, 80 °C, MW | Substituted 1-Indanones | Up to 100 | |

| 3-Arylpropionic acids | Polyphosphoric acid (PPA) / Sulfuric acid | - | Substituted 1-Indanones | 60-90 | |

| Nazarov Cyclization | |||||

| 1-Aryl-4,4,4-trichlorobut-2-en-1-ones | Triflic Acid (TfOH) | CH₂Cl₂, 0 °C to RT | Substituted 1-Indanones | 70-95 | |

| Divinyl Ketones | Tin(IV) Chloride (SnCl₄) | DCM, 0 °C to RT, 30 min | Substituted 1-Indanones | ~75 | |

| Palladium-Catalyzed Reactions | |||||

| Carbonylative Cyclization | Unsaturated aryl iodides | Pd(OAc)₂ | DMF, CO (1 atm), 100 °C | Substituted 1-Indanones | Good to Excellent |

| Heck-Aldol Cascade | 2-Bromobenzaldehydes and vinyl ethers | Pd(OAc)₂, dppp | Ethylene Glycol, 115 °C | 3-Hydroxy-1-indanones | Up to 92 |

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving this compound.

Protocol 1: Synthesis of 4-Methyl-1-indanone via Intramolecular Friedel-Crafts Acylation

This protocol describes the intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid using polyphosphoric acid (PPA).

Materials:

-

3-(m-tolyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Crushed ice

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, add 3-(m-tolyl)propanoic acid.

-

Add polyphosphoric acid (approximately 10-20 times the weight of the carboxylic acid).

-

Heat the mixture with vigorous stirring in an oil bath at 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-methyl-1-indanone.

Protocol 2: Synthesis of 2-Benzylidene-1-indanone via Aldol Condensation

This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with benzaldehyde.

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol

-

Sodium hydroxide (aqueous solution)

-

Ice-cold water

-

Dilute hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and benzaldehyde (1-1.2 equivalents) in ethanol.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid product, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Asymmetric Nazarov Cyclization for Chiral Indanone Synthesis

This protocol describes an asymmetric Nazarov cyclization of a chalcone derivative to produce a chiral, fluorinated indanone.

Materials:

-

Chalcone derivative (1.0 eq)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

-

(R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-BOX) (11 mol%)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, add Cu(OTf)₂ and (R,R)-Ph-BOX.

-

Add anhydrous DCE and stir the mixture at room temperature for 1 hour to form the catalyst complex.

-

Add the chalcone and NFSI to the reaction mixture.

-

Heat the reaction at 80 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the chiral indanone product.

Spectroscopic Data of this compound and Derivatives

The following table presents a summary of characteristic spectroscopic data for this compound and some of its derivatives.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| This compound | 7.75 (d, 1H), 7.58 (t, 1H), 7.46 (d, 1H), 7.37 (t, 1H), 3.15 (t, 2H), 2.71 (t, 2H) | 207.2, 155.1, 137.3, 134.8, 127.3, 126.9, 123.8, 36.3, 25.9 | 1719 (C=O) | 132 (M+) |

| 4-Methyl-1-indanone | 7.55 (d, 1H), 7.25 (t, 1H), 7.15 (d, 1H), 3.05 (t, 2H), 2.65 (t, 2H), 2.50 (s, 3H) | 207.5, 152.8, 137.8, 135.2, 134.7, 128.0, 124.5, 36.5, 23.8, 19.2 | 1705 (C=O) | 146 (M+) |

| 2-Benzylidene-1-indanone | 7.85-7.40 (m, 9H), 7.54 (s, 1H), 4.12 (s, 2H) | 193.2, 150.0, 137.1, 135.8, 134.4, 133.8, 133.0, 132.3, 131.4, 129.0, 127.7, 126.7, 123.6, 31.8 | 1691 (C=O), 1602 (C=C) | 220 (M+) |

| 2-Ethyl-1-indanone | 7.72 (d, 1H), 7.53 (t, 1H), 7.42 (d, 1H), 7.33 (t, 1H), 3.40-2.80 (m, 3H), 1.80-1.40 (m, 2H), 0.95 (t, 3H) | 209.8, 154.2, 137.5, 134.5, 127.1, 126.5, 123.7, 48.9, 31.8, 24.1, 11.8 | 1710 (C=O) | 160 (M+) |

Biological Significance and Signaling Pathways

This compound derivatives exhibit a wide range of biological activities, often through the modulation of key signaling pathways. Their anti-inflammatory effects are frequently attributed to the inhibition of the NF-κB and MAPK pathways, while their neuroprotective properties are linked to the inhibition of acetylcholinesterase.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Certain 2-benzylidene-1-indanone derivatives have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.

Caption: Inhibition of the NF-κB signaling pathway by 2-benzylidene-1-indanone derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Some indanone derivatives can suppress the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, leading to a reduction in the inflammatory response.

Caption: Inhibition of the MAPK signaling pathway by indanone derivatives.

Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, this compound derivatives, most notably Donepezil, act as acetylcholinesterase (AChE) inhibitors. By blocking the active site of AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft and improving cognitive function.

Caption: Mechanism of acetylcholinesterase inhibition by this compound derivatives.

Conclusion

This compound and its derivatives represent a cornerstone in modern organic and medicinal chemistry. The synthetic versatility of the this compound core, coupled with its proven biological relevance, ensures its continued importance as a building block for the discovery and development of novel therapeutic agents. The methodologies and data presented in this guide offer a valuable resource for researchers aiming to explore and exploit the rich chemistry of this remarkable scaffold.

References

The Multifaceted Biological Activities of 1-Indanone Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the diverse pharmacological potential of the 1-indanone scaffold, detailing its anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers and scientists in the field of drug development.

The this compound core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its versatile biological activities. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets. This has led to the development of numerous this compound derivatives with potent and selective activities against various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide delves into the core biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways they modulate.

Anticancer Activity: Targeting Cell Proliferation and Survival

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as tubulin polymerization and the modulation of critical signaling pathways that govern cell cycle progression and apoptosis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various this compound derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of representative this compound derivatives against different cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl Hydrazone Derivatives | ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 | [1][2] |

| ITH-6 | COLO 205 (Colon) | 0.98 (approx.) | [1] | |

| ITH-6 | KM 12 (Colon) | 0.41 (approx.) | [1] | |

| Four active compounds | Various Colon Cancer Lines | 0.41 - 6.85 | [1] | |

| 2-Benzylidene-1-indanone Derivatives | Compound 9j | Multiple Human Cancer Lines | 0.01 - 0.88 | |

| Various Derivatives | MCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung) | 0.01 - 0.88 | ||

| Hydroxybenzylidene-1-indanone Derivatives | Compound 1 | U-251 (Glioblastoma) | < TMZ (Temozolomide) | |

| Compound 4 | U-251 (Glioblastoma) | < TMZ (Temozolomide) | ||

| Compound 8a | U-251 (Glioblastoma) | < TMZ (Temozolomide) | ||

| Compound 1b | U-251 (Glioblastoma) | < TMZ (Temozolomide) | ||

| 3-Arylindanone Analogues | Compounds 9a-q (except 9h, 9i, 9q) | HeLa (Cervical), A2780 (Ovarian), HCT 116 (Colorectal) | 0.24 - 23.9 | |

| Indeno[1,2-b]quinoxaline Derivatives | Compounds 2, 3, 5, 12, 21, 22 | HCT-116 (Colon), HepG-2 (Liver), MCF-7 (Breast) | Exceptional vs. Imatinib | |

| Indanone containing Spiroisoxazoline Derivatives | Compound 9f | MCF-7 (Breast) | 0.03 ± 0.01 |

Key Anticancer Mechanisms and Signaling Pathways

A significant mechanism of action for several anticancer this compound derivatives is the inhibition of tubulin polymerization . By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.

References

- 1. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1-Indanone Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold, a bicyclic ketone, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its rigid, yet synthetically tractable framework, provides an ideal foundation for the design of potent and selective modulators of a diverse array of biological targets. This versatility has led to the development of this compound-based compounds across a spectrum of therapeutic areas, from neurodegenerative disorders to oncology and inflammatory conditions.[1][2][3] This technical guide delves into the core aspects of the this compound scaffold, offering a comprehensive overview of its synthesis, biological activities, and the intricate signaling pathways it modulates, supported by quantitative data and detailed experimental methodologies.

Synthetic Strategies: Building the Core

The construction of the this compound nucleus is a well-trodden path in organic synthesis, with several robust methods available for its creation. The choice of synthetic route is often dictated by the desired substitution pattern on both the aromatic and cyclopentanone rings.

One of the most classical and widely adopted methods is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[2] This reaction, typically promoted by a Lewis acid or a strong protic acid, facilitates the electrophilic acylation of the aromatic ring to form the five-membered ketone. Another key strategy is the Nazarov cyclization , which involves the conrotatory electrocyclization of a divinyl ketone to a cyclopentenone, followed by isomerization to the more stable this compound. Furthermore, various transition-metal-catalyzed reactions , such as palladium-catalyzed carbonylative cyclizations, offer milder and more functional group-tolerant alternatives for constructing the this compound core.

Experimental Protocol: Synthesis of 4-methoxy-1-indanone via Friedel-Crafts Acylation using Triflic Acid

This protocol describes the synthesis of a substituted this compound, 4-methoxy-1-indanone, through an intramolecular Friedel-Crafts acylation.

Materials:

-

3-(3-Methoxyphenyl)propanoic acid

-

Trifluoromethanesulfonic acid (Triflic acid)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-(3-methoxyphenyl)propanoic acid in dichloromethane.

-

Acylation: Cool the solution in an ice bath and slowly add triflic acid.

-

Microwave Irradiation: Irradiate the reaction mixture at 80°C for 60 minutes using a microwave reactor.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into a mixture of ice and water to quench the reaction. Extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-methoxy-1-indanone.

Therapeutic Applications and Biological Activities

The this compound scaffold has demonstrated a remarkable breadth of biological activities, leading to its exploration in numerous therapeutic areas.

Neurodegenerative Diseases: A Beacon of Hope in Alzheimer's Treatment

The most prominent success story of the this compound scaffold in medicinal chemistry is undoubtedly Donepezil , a cornerstone in the symptomatic treatment of Alzheimer's disease. Donepezil acts as a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission and improving cognitive function in Alzheimer's patients. Beyond its primary mechanism, Donepezil is also thought to exert neuroprotective effects through non-cholinergic pathways, including the upregulation of nicotinic receptors and modulation of other signaling cascades.

The success of Donepezil has spurred the development of numerous other this compound derivatives targeting various aspects of neurodegenerative diseases. Research has focused on creating multi-target-directed ligands that not only inhibit AChE but also target other key pathological features of Alzheimer's, such as the aggregation of amyloid-beta (Aβ) peptides and oxidative stress. For instance, certain this compound derivatives have shown significant inhibition of Aβ self-assembly and the ability to disaggregate preformed Aβ fibrils.

| Compound | Target | IC₅₀ (nM) | Reference |

| Donepezil | Acetylcholinesterase (AChE) | ~5.7 | |

| Compound 26d | Acetylcholinesterase (AChE) | 14.8 | |

| Compound 26i | Acetylcholinesterase (AChE) | 18.6 | |

| Compound 9 | Acetylcholinesterase (AChE) | 14.8 | |

| Compound 14 | Acetylcholinesterase (AChE) | 18.6 | |

| Compound 7h | Acetylcholinesterase (AChE) | 1200 | |

| Compound 7h | Butyrylcholinesterase (BChE) | 300 |

Oncology: A Scaffold for Novel Anticancer Agents

The this compound core has emerged as a promising scaffold for the development of novel anticancer agents. Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often acting through mechanisms distinct from traditional chemotherapeutics. One of the key mechanisms of action for some anticancer this compound derivatives is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.

Furthermore, this compound derivatives have been shown to modulate key signaling pathways implicated in cancer progression, such as the NF-κB and MAPK pathways. For example, certain derivatives can suppress the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| ITH-6 | HT-29 (Colon Cancer) | 0.41 ± 0.19 | |

| ITH-6 | COLO 205 (Colon Cancer) | ~1.0 | |

| ITH-6 | KM 12 (Colon Cancer) | ~2.5 | |

| Gallic acid based indanone | Ehrlich Ascites Carcinoma | 54.3% tumor growth inhibition at 50 mg/kg |

Anti-inflammatory Properties

The anti-inflammatory potential of the this compound scaffold is another area of active investigation. Derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The mechanism underlying these anti-inflammatory effects often involves the modulation of key signaling pathways like the Toll-like receptor 4 (TLR4)/JNK/NF-κB pathway.

This protocol describes the in vitro evaluation of the anti-inflammatory effects of 2-benzylidene-1-indanone derivatives on lipopolysaccharide (LPS)-stimulated murine primary macrophages.

Materials:

-

Murine primary macrophages (MPMs)

-

Lipopolysaccharide (LPS)

-

2-benzylidene-1-indanone derivatives (test compounds)

-

Xanthohumol (XAN) as a positive control

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

Cell culture medium

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture: Culture murine primary macrophages in appropriate cell culture medium.

-

Pre-incubation: Pre-incubate the macrophages for 30 minutes with the test compounds (e.g., at 10 µM), the positive control (XAN), or the vehicle control (DMSO).

-

Stimulation: Subsequently, incubate the cells with LPS (0.5 µg/mL) for 24 hours at 37°C to induce an inflammatory response.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of the pro-inflammatory cytokines IL-6 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each test compound compared to the LPS-stimulated control.

Signaling Pathways and Logical Relationships

The diverse biological activities of this compound derivatives stem from their ability to interact with and modulate various intracellular signaling pathways.

Mechanism of Acetylcholinesterase Inhibition by this compound Derivatives.

Anticancer Mechanisms of this compound Derivatives.

References

The Synthetic Versatility of 1-Indanone: A Technical Guide for Chemical Researchers

An in-depth exploration of the synthesis, applications, and experimental protocols of 1-indanone, a pivotal structural motif in medicinal chemistry and materials science.

The this compound core is a privileged structural element found in numerous natural products and synthetic compounds of significant biological and pharmaceutical importance.[1] Its prevalence in medicinal chemistry, particularly in the development of treatments for neurodegenerative diseases and cancer, has spurred the continuous evolution of synthetic strategies for its construction.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives, detailed experimental protocols for key reactions, and a summary of its diverse applications, with a focus on its role as a versatile intermediate in drug development and organic synthesis.[3][4]

Core Synthetic Strategies for this compound

The construction of the this compound framework predominantly relies on intramolecular cyclization reactions to form the five-membered ring. The choice of synthetic route is often dictated by the desired substitution pattern, availability of starting materials, and scalability. The most prominent and widely employed methods include intramolecular Friedel-Crafts acylation, Nazarov cyclization, and various transition-metal-catalyzed reactions.

Intramolecular Friedel-Crafts Acylation

One of the most classical and broadly utilized methods for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. This reaction involves an electrophilic acylation of the aromatic ring by the tethered acyl group, typically promoted by a Lewis acid or a strong protic acid.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, and its intramolecular variant is well-suited for the preparation of 1-indanones. The reaction is typically promoted by Brønsted or Lewis acids, with copper(II) triflate (Cu(OTf)₂) being a frequently used catalyst.

Transition-Metal-Catalyzed Annulation

More recent advancements have introduced transition-metal-catalyzed reactions, such as palladium-catalyzed olefination followed by an aldol-type annulation, to construct the this compound skeleton. These methods often offer milder reaction conditions and greater functional group tolerance.

Quantitative Comparison of Synthetic Methods

The choice of synthetic method can significantly impact the yield and purity of the resulting this compound. The following table summarizes quantitative data for various synthetic approaches.

| Starting Material | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylpropionic acid chloride | AlCl₃ | Benzene | Reflux | - | 90 | |

| Phenylpropionic acid chloride | Nafion®-H | Benzene | Reflux | - | 90 | |

| 3-(4-methoxyphenyl) propionic acid | Triflic Acid (3 equiv) | Dichloromethane | 80 (MW) | 1 | >95 | |

| Benzoic acids | Thionyl chloride, Ethylene | - | - | - | up to 95 | |

| 3,3-dimethylacrylic acid & Aromatic substrate | NbCl₅ | - | - | - | up to 78 | |

| ortho-halogenated carbonyl compound & alkyne | Pd(OAc)₂/dppp | Ethylene glycol | 100-120 | 12-24 | Moderate to Excellent | |

| 1,3-dienone substrate | Cu(OTf)₂ (5-10 mol%) | Dichloromethane | - | - | Good |

Detailed Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-Phenylpropionyl Chloride

This protocol details a classic and high-yielding method for the synthesis of unsubstituted this compound.

Materials:

-

3-Phenylpropionyl chloride (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Ice bath

-

Concentrated HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

-

Dissolve 3-phenylpropionyl chloride in anhydrous DCM (approximately 0.2 M concentration).

-

Cool the flask to 0 °C using an ice-water bath.

-

Begin adding anhydrous AlCl₃ in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is crucial.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 1-2 hours).

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product as needed via column chromatography or distillation.

Protocol 2: Microwave-Assisted Acylation using Triflic Acid

This method offers a rapid and efficient synthesis of substituted 1-indanones.

Materials:

-

Substituted 3-arylpropionic acid (1 mmol)

-

Triflic acid (3 mmol, 3 equivalents)

-

Microwave reactor vial

-

Dichloromethane

-

Ice-water mixture

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a microwave reactor vial, add the substituted 3-arylpropionic acid.

-

Add triflic acid (3 equivalents) to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 80 °C for 60 minutes.

-

After cooling to room temperature, carefully quench the reaction by pouring it into a mixture of ice and water.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layers over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Applications of this compound

The this compound scaffold is a cornerstone in medicinal chemistry and materials science due to its versatile reactivity and presence in numerous biologically active molecules.

Medicinal Chemistry and Drug Development

This compound and its derivatives are integral to the synthesis of a wide array of pharmaceuticals. They serve as key intermediates in the production of drugs for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as antiviral, anti-inflammatory, and anticancer agents.

A prominent example is the synthesis of Rasagiline , a monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The synthesis of Rasagiline typically starts from this compound.

Other notable pharmaceuticals derived from this compound include Donepezil , an acetylcholinesterase inhibitor for Alzheimer's disease, and Indinavir , an HIV protease inhibitor.

Materials Science and Organic Synthesis

Beyond pharmaceuticals, this compound derivatives are employed as organic functional materials, including their use as ligands in olefin polymerization catalysts and as discotic liquid crystals. The versatile reactivity of the this compound core allows for its use in a variety of organic transformations to construct complex fused- and spirocyclic frameworks.

Conclusion

The this compound scaffold continues to be a subject of intense research due to its significant presence in biologically active molecules and its utility as a versatile synthetic intermediate. While classical methods like Friedel-Crafts acylation remain robust and widely used, the development of novel, more efficient, and environmentally benign synthetic strategies is an ongoing endeavor. The detailed protocols and comparative data presented in this guide aim to serve as a valuable resource for researchers engaged in the synthesis and application of this important class of compounds.

References

1-Indanone as a Precursor for Pharmaceutical Drugs: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of 1-indanone's role as a foundational scaffold in the synthesis of various pharmaceutical drugs. It details synthetic methodologies, presents quantitative data for key reactions, and illustrates relevant biological pathways and experimental workflows.

Introduction: The Privileged Scaffold

This compound, a bicyclic aromatic ketone, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its rigid, yet versatile, framework serves as a cornerstone for the development of novel therapeutics across a wide spectrum of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1][3] The synthetic tractability of the this compound core allows for extensive functionalization, enabling the fine-tuning of pharmacological activity.[4] This guide explores the synthesis of the this compound core and its application as a key intermediate in the production of significant pharmaceutical agents.

Synthesis of the this compound Core

The most fundamental method for constructing the this compound core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. This reaction is typically catalyzed by strong acids like polyphosphoric acid (PPA) or methanesulfonic acid.

General Experimental Protocol: Friedel-Crafts Acylation

A representative protocol for the synthesis of the this compound core is as follows:

-

Dissolution: The starting material, a 3-arylpropionic acid derivative, is dissolved in a suitable solvent.

-

Acid Addition: A strong acid catalyst (e.g., polyphosphoric acid) is added to the solution.

-

Reaction: The mixture is heated (e.g., 100-120 °C) for a specified duration (typically 12-24 hours) to facilitate cyclization.

-

Work-up: After cooling, the reaction mixture is quenched with water and extracted with an appropriate organic solvent.

-

Purification: The combined organic layers are dried and concentrated. The resulting crude product is purified, typically by column chromatography, to yield the this compound derivative.

Pharmaceutical Drugs Derived from this compound

The this compound scaffold is a key building block for several commercially successful drugs. This section details the synthesis of prominent examples.

Donepezil: An Anti-Alzheimer's Agent

Donepezil, marketed as Aricept®, is a cornerstone in the palliative treatment of Alzheimer's disease. It functions as a centrally acting, reversible acetylcholinesterase inhibitor. The synthesis of Donepezil prominently features a this compound derivative as the key starting material.

The most common industrial synthesis involves the aldol condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde. This is followed by the reduction of the resulting exocyclic double bond.

The following protocol outlines the condensation step to form the key unsaturated intermediate:

-

Reactant Mixture: To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) and 1-benzyl-4-piperidinecarboxaldehyde (1.1 eq) in a suitable solvent like tetrahydrofuran (THF), a strong base is added.

-

Base Addition: A strong base such as lithium diisopropylamide (LDA) or butyllithium is added dropwise at a reduced temperature to initiate the condensation.

-

Reaction: The mixture is stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched, and the product is extracted. The crude intermediate, 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine, is then purified.

-

Hydrogenation: The purified intermediate is subsequently hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to yield Donepezil.

| Step | Reactants | Key Reagents | Typical Yield | Reference |

| Condensation | 5,6-dimethoxy-1-indanone, 1-benzyl-4-piperidinecarboxaldehyde | Strong base (e.g., LDA, BuLi) | Varies | |

| Reduction | Unsaturated Intermediate | H₂, Pd/C | High |

Indatraline: A Monoamine Reuptake Inhibitor

Indatraline is a non-selective monoamine transporter inhibitor that has been researched for its antidepressant properties. Its synthesis also originates from a this compound precursor, which is converted to the target 3-phenyl-1-indanamine through a series of classical reactions.

Arylidene Indanones: A Class with Diverse Activities

The Claisen-Schmidt (aldol) condensation of this compound with various substituted benzaldehydes yields a class of compounds known as arylidene indanones or benzylidene-1-indanones. These compounds are considered rigid analogs of chalcones and have been extensively explored for a multitude of therapeutic applications, including:

-

Anticancer Agents: They can act as tubulin depolymerizing agents, leading to cell cycle arrest.

-

Anti-Alzheimer's Agents: They have been investigated as inhibitors of cholinesterases.

-

Anti-inflammatory Agents: Some derivatives have shown potent anti-inflammatory activity.

Biological Mechanisms of Action

Derivatives of this compound exert their therapeutic effects through various biological mechanisms. The rigid scaffold allows for precise orientation of functional groups to interact with specific biological targets.

Acetylcholinesterase (AChE) Inhibition

For neurodegenerative diseases like Alzheimer's, a key strategy is to increase the levels of the neurotransmitter acetylcholine. Indanone derivatives, most notably Donepezil, are designed to fit into the active site of the acetylcholinesterase enzyme, preventing it from breaking down acetylcholine in the synaptic cleft.

Inhibition of Tubulin Polymerization

Certain arylidene indanone derivatives exhibit potent anticancer activity by disrupting microtubule dynamics, which are essential for cell division. These compounds can bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).

Quantitative Biological Activity Data

The versatility of the this compound scaffold has led to the development of numerous derivatives with potent biological activities. The following table summarizes the in vitro activity of selected indanone derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Therapeutic Target | Reference |

| Arylidene Indanone | Breast Cancer | Varies | Tubulin Polymerization | |

| 4-Chloro-1-indanone Analog | Various | Varies | General Cytotoxicity | |

| Isoxazole-fused Indanone | - | - | Anti-inflammatory | |

| Natural Indanone (Pterosin B) | Various | Varies | General Cytotoxicity |

Note: Specific IC₅₀ values are highly dependent on the exact chemical structure and the specific cell line tested. The table indicates classes of compounds with reported activity.

Conclusion

This compound has firmly established itself as a highly valuable and versatile scaffold in modern medicinal chemistry. Its synthetic accessibility and the rich structure-activity relationships of its derivatives have enabled the discovery of potent molecules with diverse therapeutic applications, from managing the symptoms of Alzheimer's disease to combating cancer. The continued exploration of the this compound core promises to yield new generations of innovative pharmaceutical agents.

References

The 1-Indanone Motif: A Privileged Scaffold in Natural Products for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-indanone core is a prominent structural motif found in a diverse array of natural products, exhibiting a wide spectrum of potent biological activities. This privileged scaffold has garnered significant attention in the fields of medicinal chemistry and drug discovery due to its presence in compounds with anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This technical guide provides a comprehensive overview of naturally occurring compounds containing the this compound motif, detailing their sources, biological activities with quantitative data, experimental protocols for their isolation and bio-evaluation, and the signaling pathways they modulate.

Prominent Natural Products Containing the this compound Motif

Several classes of natural products featuring the this compound skeleton have been isolated from terrestrial plants, fungi, and marine organisms. Among the most extensively studied are the pterosins, jatropholones, and other unique indanone derivatives.

Pterosins: This large family of sesquiterpenoids is primarily isolated from ferns of the Pteris genus. Pterosins are characterized by a substituted this compound core and have demonstrated significant cytotoxic and antidiabetic activities.[1][2]

Jatropholones: These are diterpenoids containing a complex, rearranged jatrophane skeleton that includes a this compound moiety.[2] Isolated from plants of the Jatropha genus, jatropholones A and B have shown notable cytotoxic and anti-inflammatory effects.[2][3]

Afzeliindanone: A novel this compound derivative, afzeliindanone, was the first of its kind to be isolated from a plant source, specifically the roots of Uvaria afzelii. Its discovery highlights the potential for finding new this compound-containing natural products in diverse plant species.

Biological Activities of this compound-Containing Natural Products

The this compound motif is a key pharmacophore contributing to the diverse biological activities of these natural products. The following tables summarize the quantitative data on their cytotoxic, anti-inflammatory, and antimicrobial activities.

Cytotoxic Activity

| Compound | Natural Source | Cell Line | IC50 (µM) | Reference |

| Creticolactone A | Pteris cretica | HCT-116 | 22.4 | |

| 13-hydroxy-2(R),3(R)-pterosin L | Pteris cretica | HCT-116 | 15.8 | |

| Jatropholone A Derivative | Jatropha sp. | AGS, HL-60, SK-MES-1, J82 | Active (IC50 not specified) | |

| Jatropholone B | Jatropha sp. | AGS, HL-60, SK-MES-1, J82 | Active (IC50 not specified) |

Anti-inflammatory Activity

| Compound | Assay | IC50 (µM) | Reference |

| Jatropholone Derivative 5 | NLRP3 Inflammasome Inhibition | 8.1 ± 0.3 | |

| Jatropholone Derivative 14 | NLRP3 Inflammasome Inhibition | 9.7 ± 0.4 |

Antimicrobial Activity

| Compound Class | Microorganism | MIC (µM) | Reference |

| Aurone-Indanone Hybrid (A5) | Staphylococcus aureus | 15.625 | |

| Aurone-Indanone Hybrid (D2) | Staphylococcus aureus | 15.625 | |

| Spiro Indanone Fused Pyrano[2,3-c]chromene (20e) | Escherichia coli | 16 µg/mL | |

| Spiro Indanone Fused Pyrano[2,3-c]chromene (20e) | Staphylococcus aureus | 32 µg/mL |

Experimental Protocols

This section provides detailed methodologies for the isolation of prominent this compound natural products and the protocols for key biological assays.

Isolation Protocols

Isolation of Pterosins from Pteris cretica

-

Extraction: The aerial parts of Pteris cretica are extracted with 70% aqueous ethanol. The resulting extract is concentrated under reduced pressure.

-

Fractionation: The crude extract is then sequentially partitioned with petroleum ether, dichloromethane, ethyl acetate, and n-butanol.

-

Chromatographic Separation: The n-butanol fraction, which is rich in pterosins, is subjected to repeated column chromatography on silica gel and Sephadex LH-20, followed by semi-preparative reversed-phase HPLC to yield pure pterosins.

Isolation of Jatropholones from Jatropha curcas

-

Extraction: The roots of Jatropha curcas are air-dried, powdered, and extracted with methanol.

-

Solvent Partitioning: The concentrated methanolic extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.

-

Purification: The chloroform and ethyl acetate fractions are subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative TLC, to isolate jatropholones A and B.

Isolation of Afzeliindanone from Uvaria afzelii

-

Extraction: The powdered roots of Uvaria afzelii are extracted with dichloromethane.

-

Bioassay-Guided Fractionation: The crude extract is subjected to silica gel column chromatography, and the fractions are monitored for their leishmanicidal and trypanocidal activities.

-

Final Purification: The active fractions are further purified by preparative HPLC to yield afzeliindanone.

Biological Assay Protocols

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (e.g., HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

-

Cell Culture: RAW 264.7 macrophage cells are plated in 96-well plates and allowed to adhere.

-

Stimulation and Treatment: The cells are pre-treated with the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite Measurement: The production of nitric oxide (NO) is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is then calculated.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

-

Inoculum Preparation: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared and adjusted to a 0.5 McFarland standard.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Several this compound-containing natural products have been shown to exert their biological effects by modulating key cellular signaling pathways.

Pterosin A and AMPK Signaling in Diabetes

Pterosin A has demonstrated antidiabetic effects by activating the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK in skeletal muscle leads to increased glucose uptake, while in the liver, it inhibits gluconeogenesis. This dual action contributes to the overall glucose-lowering effect of pterosin A.

Jatropholones and NF-κB/ERK Signaling in Inflammation and Cancer

Jatropholones have been reported to exert anti-inflammatory and cytotoxic effects through the modulation of the NF-κB and ERK signaling pathways. Inhibition of the pro-inflammatory NF-κB pathway can reduce the expression of inflammatory mediators. The ERK pathway is also a critical regulator of cell proliferation and survival, and its modulation by jatropholones may contribute to their anticancer activity.

General Experimental Workflow for Natural Product Discovery

The discovery of novel this compound-containing natural products follows a general workflow that begins with the collection of biological material and progresses through extraction, fractionation, bioassay screening, and structural elucidation.

Conclusion

Natural products containing the this compound motif represent a rich and promising source of lead compounds for the development of new therapeutic agents. Their diverse biological activities, coupled with their unique chemical structures, make them attractive targets for further investigation. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of these fascinating molecules. Continued exploration of the vast chemical space of natural products is likely to uncover more novel this compound derivatives with significant pharmacological properties.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Electronic and Steric Effects in Substituted 1-Indanones

The 1-indanone scaffold is a privileged structural motif frequently encountered in natural products, pharmaceuticals, and functional materials.[1][2][3][4] Its versatile and rigid bicyclic framework serves as a cornerstone for the design of a diverse array of biologically active compounds, including antiviral, anti-inflammatory, anticancer, and neuroprotective agents.[2] The pharmacological and chemical properties of this compound derivatives can be finely tuned by introducing substituents onto the aromatic ring or the five-membered ring. A thorough understanding of the electronic and steric effects imparted by these substituents is paramount for rational drug design, synthesis optimization, and the development of novel chemical entities with tailored activities.

This technical guide provides a comprehensive overview of the electronic and steric effects in substituted 1-indanones, focusing on their influence on spectroscopic properties and chemical reactivity. It includes detailed experimental protocols for the synthesis and characterization of these compounds and presents quantitative data in a structured format to facilitate comparison and analysis.

Core Concepts: Electronic and Steric Effects

The reactivity and properties of a substituted this compound are primarily governed by the interplay of electronic and steric effects originating from the substituent.

-

Electronic Effects: These effects describe the influence of a substituent on the electron density distribution within the molecule. They are broadly classified into two types:

-

Inductive Effect (Field Effect): This is the transmission of charge through a chain of atoms by electrostatic induction. It weakens with distance.

-

Resonance Effect (Mesomeric Effect): This involves the delocalization of π-electrons between the substituent and the aromatic ring.

These effects are quantified by Hammett substituent constants (σ) , which are derived from the dissociation of substituted benzoic acids. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), have positive σ values, indicating they decrease electron density on the aromatic ring. Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃) or amino (-NH₂), have negative σ values and increase electron density.

-

-

Steric Effects: This refers to the non-bonded interactions that arise from the spatial arrangement of atoms. Bulky substituents can hinder the approach of reagents to a reaction center or alter the preferred conformation of the molecule. These effects are often quantified using Taft steric parameters (Eₛ) .

Data Presentation: Substituent Effects on Spectroscopic Properties

The electronic environment dictated by a substituent significantly alters the spectroscopic characteristics of 1-indanones. This is particularly evident in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency is a sensitive probe of electronic effects. Electron-withdrawing groups increase the double bond character of the carbonyl group through resonance, leading to a higher stretching frequency (wavenumber). Electron-donating groups have the opposite effect.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: The chemical shifts of the aromatic and aliphatic protons and carbons are directly influenced by the shielding or deshielding effects of the substituent. EWGs deshield nearby nuclei, shifting their signals downfield (higher ppm), while EDGs cause an upfield shift (lower ppm).

Table 1: Comparative Spectroscopic Data for Substituted 1-Indanones

| Compound | Substituent (at C5) | Type | IR (C=O) cm⁻¹ (Typical) | ¹H NMR (H4, H6, H7) ppm (Typical) | ¹³C NMR (C=O) ppm (Typical) |

| This compound | -H | Neutral | ~1710 | 7.3 - 7.8 | ~207 |

| 5-Methoxy-1-indanone | -OCH₃ | Electron-Donating | ~1700 | 6.8 - 7.7 | ~205 |

| 5-Nitro-1-indanone | -NO₂ | Electron-Withdrawing | ~1720 | 8.0 - 8.5 | ~208 |

Note: Exact values may vary depending on the solvent and experimental conditions.

Table 2: Hammett (σ) and Taft (Eₛ) Constants for Common Substituents

| Substituent | σ_meta (σₘ) | σ_para (σₚ) | Taft Eₛ | Electronic Effect | Steric Effect |

| -H | 0.00 | 0.00 | 0.00 | Neutral | Minimal |

| -CH₃ | -0.07 | -0.17 | -1.24 | Weakly Donating | Moderate |

| -F | 0.34 | 0.06 | -0.46 | Withdrawing (Inductive) | Small |

| -Cl | 0.37 | 0.23 | -0.97 | Withdrawing (Inductive) | Moderate |

| -Br | 0.39 | 0.23 | -1.16 | Withdrawing (Inductive) | Moderate |

| -OCH₃ | 0.12 | -0.27 | -0.55 | Donating (Resonance) | Moderate |

| -NO₂ | 0.71 | 0.78 | -2.52 | Strongly Withdrawing | Large |

| -CN | 0.56 | 0.66 | -0.51 | Strongly Withdrawing | Small |

Source: Data compiled from established physical organic chemistry literature.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for studying substituted 1-indanones.

Protocol 1: Synthesis of 5-Substituted-1-Indanones via Intramolecular Friedel-Crafts Acylation

This protocol describes a general method for synthesizing 1-indanones from corresponding 3-arylpropionic acids. The key step is an acid-catalyzed intramolecular cyclization.

Objective: To synthesize a this compound derivative by cyclization of a 3-arylpropionic acid.

Methodology:

-

Acid Chloride Formation: To a solution of the desired 3-arylpropionic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or benzene, add thionyl chloride (SOCl₂) (1.2 - 1.5 eq) dropwise at 0 °C.

-

Reflux the mixture for 1-2 hours until the evolution of gas ceases. Monitor the reaction by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Friedel-Crafts Cyclization: Dissolve the crude acid chloride in a dry, inert solvent (e.g., DCM or nitrobenzene).

-

Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 - 2.0 eq), portion-wise.

-

Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress should be monitored by TLC or GC-MS.

-

Work-up: Carefully quench the reaction by pouring it onto crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure substituted this compound.

Protocol 2: Spectroscopic Characterization

Objective: To elucidate the chemical structure and confirm the identity of the synthesized this compound derivative.

A. Infrared (IR) Spectroscopy

-

Methodology:

-

Prepare the sample by placing a small amount of the solid product on an ATR (Attenuated Total Reflectance) crystal or by preparing a KBr pellet.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic C=O stretching frequency in the 1690-1740 cm⁻¹ region and other key functional group peaks.

-

B. Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

-

Methodology:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire the ¹H NMR spectrum, noting the chemical shifts, integration, and multiplicity of the signals.

-

Acquire the proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms, paying special attention to the carbonyl carbon signal downfield.

-

C. Mass Spectrometry (MS)

-

Methodology (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a GC column (GC-MS).

-

Acquire the mass spectrum.

-

Determine the molecular weight from the molecular ion peak (M⁺) and analyze the fragmentation pattern to further confirm the structure.

-

Logical Relationships: QSAR in this compound Drug Development

Quantitative Structure-Activity Relationship (QSAR) models are essential in drug development to correlate the chemical structure of compounds with their biological activity. For this compound derivatives, electronic (e.g., Hammett σ) and steric (e.g., Taft Eₛ) parameters are used as descriptors to build predictive models.

Conclusion

The principles of electronic and steric effects are fundamental to the chemistry of substituted 1-indanones. A systematic evaluation of these effects allows researchers to predict and control the spectroscopic properties, reactivity, and biological activity of these valuable compounds. By leveraging the quantitative descriptors and synthetic protocols outlined in this guide, scientists and drug development professionals can accelerate the discovery and optimization of novel this compound derivatives for a wide range of therapeutic and technological applications. The continued exploration of this scaffold, guided by the foundational principles of physical organic chemistry, promises to yield new molecules with significant societal impact.

References

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 4. Page loading... [wap.guidechem.com]

Methodological & Application

Synthesis of 1-Indanones via Intramolecular Friedel-Crafts Acylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction